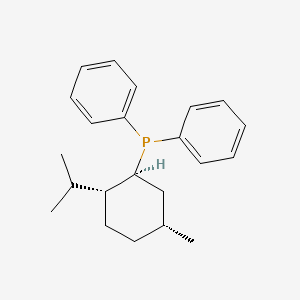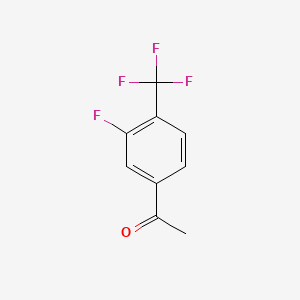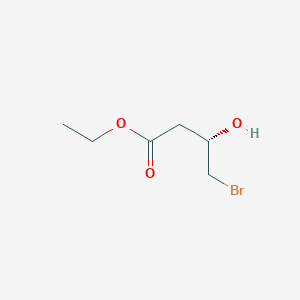
((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related phosphine ligands involves the reaction of a phosphine group with organic substrates. For example, the synthesis of cis,cis-1,3,5-tris(diphenylphosphino)cyclohexane (tdppcy) is achieved by treating the phosphine with specific reagents to form metal complexes with unique structures . Although the synthesis of the specific molecule is not detailed, the general approach to synthesizing phosphine ligands typically involves the careful selection of starting materials and reaction conditions to achieve the desired chiral centers and phosphine coordination.
Molecular Structure Analysis
Phosphine ligands can adopt various molecular structures depending on their coordination with metal centers. The paper on tdppcy describes the formation of metal complexes with structures resembling that of adamantane . This suggests that phosphine ligands can induce specific geometries in metal complexes, which can be crucial for their catalytic or structural roles. The exact molecular structure of "(1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine" would likely depend on its coordination environment and the steric and electronic demands of the substituents on the cyclohexyl ring.
Chemical Reactions Analysis
The reactivity of phosphine ligands with metal centers can lead to a variety of chemical reactions. For instance, the tdppcy ligand reacts with Mo and Ir complexes to yield octahedral and trigonal-bipyramidal complexes, respectively . These complexes can undergo further transformations, such as oxidation and reduction, demonstrating the dynamic nature of phosphine-metal interactions. The specific reactivity patterns of "(1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine" would be influenced by the electronic properties of the diphenylphosphine group and the steric hindrance provided by the isopropyl and methyl substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine ligands are closely related to their molecular structure and the nature of their metal complexes. The paper on tdppcy describes the use of VT 31P{1H} NMR spectroscopy to study the fluxional behavior of pentacoordinate complexes . Such studies are essential for understanding the dynamics of ligand-metal interactions and the stability of the resulting complexes. The physical properties, such as solubility and melting point, and chemical properties, like acidity and basicity of the phosphine, would be determined by the substituents on the cyclohexyl ring and the overall three-dimensional structure of the molecule.
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYDOEXXFGNVRZ-COPCDDAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370366 |
Source


|
| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine | |
CAS RN |
43077-29-8 |
Source


|
| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)





![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)
![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)

